molecular formula C23H27N3O8 B571545 9-Hydroxyminocycline CAS No. 81902-32-1

9-Hydroxyminocycline

Cat. No.: B571545
CAS No.: 81902-32-1
M. Wt: 473.482
InChI Key: IFNKEKRNWOPIIK-IRDJJEOVSA-N
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Description

9-Hydroxyminocycline is a metabolite of minocycline, a second-generation tetracycline antibiotic. It is known for its broad-spectrum antibacterial properties and is used in various medical and scientific applications. The compound has a molecular formula of C23H27N3O8 and a molecular weight of 473.476 Da .

Preparation Methods

Industrial Production Methods: Industrial production of 9-Hydroxyminocycline involves large-scale chemical synthesis, adhering to stringent quality control measures to ensure the purity and efficacy of the compound. The production process is designed to be efficient and cost-effective, meeting the demands of pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions: 9-Hydroxyminocycline undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed: The major products formed from these reactions include various hydroxylated and demethylated derivatives of this compound. These derivatives can have different pharmacological properties and applications .

Scientific Research Applications

9-Hydroxyminocycline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-Hydroxyminocycline involves its interaction with bacterial ribosomes, inhibiting protein synthesis. The compound binds to the 30S subunit of the ribosome, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This action inhibits the translation process, leading to the bacteriostatic effect of the compound .

Molecular Targets and Pathways: The primary molecular target of this compound is the bacterial ribosome. The compound also affects various cellular pathways, including those involved in protein synthesis and metabolic regulation .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific hydroxylation, which imparts distinct pharmacological properties. It has shown potential in treating neurodegenerative disorders, a feature not commonly associated with other tetracycline antibiotics .

Properties

IUPAC Name

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,9,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O8/c1-25(2)11-7-12(27)17(28)14-9(11)5-8-6-10-16(26(3)4)19(30)15(22(24)33)21(32)23(10,34)20(31)13(8)18(14)29/h7-8,10,16,27-29,32,34H,5-6H2,1-4H3,(H2,24,33)/t8-,10-,16-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNKEKRNWOPIIK-IRDJJEOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2CC3CC4=C(C(=C(C=C4N(C)C)O)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C(=C(C=C4N(C)C)O)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81902-32-1
Record name 9-Hydroxyminocycline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081902321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-HYDROXYMINOCYCLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91VXZ9652N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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